2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
Description
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide features a pyrimidinone core substituted with a cyclopropyl group at the 4-position and an acetamide-linked pyrrolidine moiety bearing a thiophen-3-ylmethyl group. The cyclopropyl group may enhance metabolic stability, while the thiophene-pyrrolidine side chain could influence target binding or solubility .
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(10-22-12-19-16(7-18(22)24)14-1-2-14)20-15-3-5-21(9-15)8-13-4-6-25-11-13/h4,6-7,11-12,14-15H,1-3,5,8-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSWTIIDGOMKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NC3CCN(C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine in a substitution reaction.
Attachment of the thiophene moiety: This can be done through a Suzuki-Miyaura coupling reaction, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Formation of the final acetamide structure: This involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of dihydropyrimidinones and their derivatives in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds makes it a candidate for studies on enzyme inhibition, receptor binding, and other biological interactions.
Medicine
In medicinal chemistry, 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Pyrimidinone Substituents: The cyclopropyl group in the target compound replaces methyl or thietan-3-yloxy groups in analogs. Cyclopropyl’s steric and electronic effects may alter binding affinity or metabolic stability compared to smaller methyl groups .
- Side Chain Diversity : The thiophen-3-ylmethyl-pyrrolidine side chain distinguishes the target compound from benzyl or pyridin-4-ylmethyl derivatives. Thiophene positional isomerism (3-yl vs. 2-yl in ) could influence π-π stacking or hydrophobic interactions with biological targets.
- Synthetic Routes: Alkylation of pyrimidinone precursors with chloroacetamides is a common strategy (e.g., ). The target compound’s synthesis likely involves similar steps but with cyclopropyl and thiophene-pyrrolidine intermediates.
Physicochemical and ADMET Properties
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, summarizing findings from various studies, including its antibacterial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.36 g/mol. The structure features a pyrimidine ring substituted with a cyclopropyl group and a thiophene moiety linked through a pyrrolidine ring.
Antibacterial Activity
Recent studies indicate that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives of dihydropyrimidines have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.23 to 0.71 mg/mL against Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 4c | 0.23 | Bacillus cereus |
| 4c | 0.71 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has been evaluated using the denaturation of bovine serum albumin method. The results indicated significant inhibition of protein denaturation, suggesting that these compounds can modulate inflammatory responses effectively.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4a | 33.2 | Anti-inflammatory |
| 4c | 82.9 | Anti-inflammatory |
Antioxidant Activity
Antioxidant assays have demonstrated that the synthesized derivatives possess considerable antioxidant activity. The IC50 values for these compounds were reported to be between 38.6 and 43.5 µM, indicating their potential to scavenge free radicals effectively.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4a | 38.6 | Antioxidant |
| 4c | 43.5 | Antioxidant |
Case Studies
A study conducted by Magerramov et al. synthesized novel ester derivatives of Biginelli dihydropyrimidines and evaluated their biological activities, revealing that these compounds exhibited moderate to excellent antioxidant potency compared to standard drugs like ascorbic acid .
Another investigation highlighted the synthesis of thiazole derivatives linked to pyrimidinones, which demonstrated strong antibacterial and anti-inflammatory effects . These findings suggest that structural modifications can enhance biological efficacy.
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
The compound is synthesized via alkylation of a pyrimidinone core with chloroacetamide derivatives. A typical method involves reacting 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions (e.g., sodium methylate in ethanol) . Purity validation requires HPLC (≥98% purity threshold) coupled with spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing its crystal structure and stability?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving the 3D structure, with refinement parameters such as R factor (<0.05) and mean C–C bond length (e.g., 0.003 Å) ensuring accuracy . Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition profiles.
Q. How do structural features like the cyclopropyl and thiophenyl groups influence reactivity?
The cyclopropyl group enhances steric hindrance, potentially reducing nucleophilic attack on the pyrimidinone ring. The thiophen-3-yl moiety increases π-π stacking interactions in biological targets, as observed in similar acetamide derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?
DoE methodologies, such as response surface modeling, can systematically vary parameters (temperature, molar ratios, solvent polarity). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics, improving yield by 20–30% in analogous systems . Statistical tools like ANOVA identify critical factors (e.g., excess sodium methylate ≥2.6-fold) that suppress side reactions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from trifluoromethyl group interactions or assay conditions. A tiered approach is recommended:
- Validate assay reproducibility using positive controls (e.g., kinase inhibitors).
- Compare IC₅₀ values across cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
- Perform molecular docking to confirm binding affinity variations due to substituent positioning .
Q. What mechanistic insights exist for its interaction with enzymatic targets?
The pyrrolidine-thiophene acetamide scaffold likely acts as a competitive inhibitor. For example, in kinase assays, the thiophenyl group occupies hydrophobic pockets, while the pyrimidinone core forms hydrogen bonds with catalytic residues. Mutagenesis studies on analogous compounds show that replacing the cyclopropyl group with bulkier substituents reduces binding by >50% .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR strategies should focus on:
- Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances metabolic stability .
- Thiophene ring modification : Replacing thiophen-3-yl with furan decreases lipophilicity (logP reduction by 0.5), impacting membrane permeability .
- Pyrimidinone core : Adding methyl groups at the 4-position improves solubility but may reduce target affinity .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via LC-MS to detect intermediates early .
- Data Contradictions : Use meta-analysis frameworks to harmonize bioactivity datasets, accounting for variables like cell passage number and solvent choice .
- Advanced Characterization : Pair SCXRD with dynamic NMR to study conformational flexibility in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
